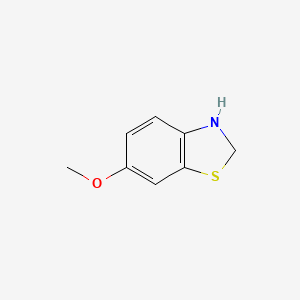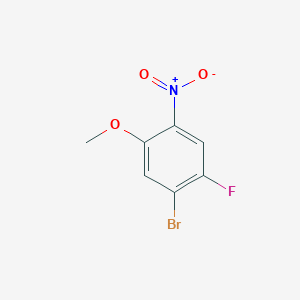![molecular formula C17H26N2O3 B1292060 1-Boc-4-[(2-メトキシフェニル)アミノ]ピペリジン CAS No. 501673-75-2](/img/structure/B1292060.png)
1-Boc-4-[(2-メトキシフェニル)アミノ]ピペリジン
概要
説明
The compound "1-Boc-4-[(2-methoxyphenyl)amino]piperidine" is a chemical of interest in the field of medicinal chemistry and drug design due to its structural features that allow it to serve as a building block for various pharmacologically active compounds. The presence of the Boc (tert-butoxycarbonyl) group suggests that it is used in a protected form, which is common in the synthesis of more complex molecules where the amino group needs to be deprotected at a later stage .
Synthesis Analysis
The synthesis of related piperidine compounds often involves multi-step reactions where the piperidine ring is functionalized with various substituents. For instance, the synthesis of piperidine analogues with high affinity for the dopamine transporter involves the introduction of a bis(4-fluorophenyl)methoxyethyl group and subsequent modifications to the N-substituent to probe affinity and selectivity . Similarly, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by reactions with N,N-dimethylformamide dimethyl acetal and hydrazines . These methods highlight the versatility of piperidine derivatives in synthesizing novel compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their biological activity. For example, the crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, was determined using X-ray crystallography, revealing the presence of hydrogen bonding and C-H...π interactions that stabilize the molecule . These interactions are significant as they can influence the binding affinity and selectivity of the compound towards biological targets.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that are essential for their functionalization. The three-component synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrates the reactivity of piperidine in multi-component reactions, which are often employed to generate complex molecules with diverse functional groups . Additionally, the acid-mediated amido cyclization in the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines shows the influence of strain on the stereochemical outcome of cyclization reactions involving piperidine rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the substituents attached to the piperidine ring. For instance, the introduction of fluorine-substituted tert-butoxycarbonyl groups has been shown to provide acid-stable bioisosteres for the Boc group, which can be important for the stability and bioavailability of the compound . The design of dendritic G-2 melamines comprising piperidine motifs also highlights the importance of the piperidine structure in contributing to the self-assembly and nano-aggregation of the molecules .
科学的研究の応用
SIRT2阻害剤の合成
“1-Boc-4-[(2-メトキシフェニル)アミノ]ピペリジン”は、N-(3-(4-ヒドロキシフェニル)-プロペノイル)-アミノ酸トリプタミドの合成における出発物質として使用できます。これらの化合物は、サイレント情報レギュレーターヒトタイプ2(SIRT2)阻害剤として作用する可能性があります 。SIRT2阻害剤は、がん、神経変性疾患、および老化の治療において潜在的な用途があります。
トリアジン誘導体の調製
この化合物は、ピペリジン置換トリアジン誘導体の合成にも使用できます 。トリアジン誘導体は、抗マラリア、抗菌、抗がん、および抗炎症効果を含む幅広い生物活性を持つことが示されています。
HIV-1 NNRTIの開発
“1-Boc-4-[(2-メトキシフェニル)アミノ]ピペリジン”は、強力なHIV-1ノンヌクレオシド逆転写酵素阻害剤(HIV-1 NNRTI)としてのピペリジニルアミノ-ジアリールピリミジン(pDAPY)誘導体の合成に用いることができます 。NNRTIは、HIVの治療のための高活性抗レトロウイルス療法(HAART)の主要な成分です。
N-置換ピペリジンの固相合成
この化合物は、一次アミンと樹脂結合ジメシル化合物の直接環化によるN-置換ピペリジンのマイクロ波支援固相合成に使用されます 。N-置換ピペリジンは、さまざまな医薬品や天然物に見られます。
タンパク質アゴニストまたはアンタゴニストの調製
“1-Boc-4-[(2-メトキシフェニル)アミノ]ピペリジン”は、さまざまなタンパク質アゴニストまたはアンタゴニストの調製における前駆体として役立ちます 。これらには、潜在的な抗がん活性を有するキネシン紡錘体タンパク質阻害剤、抗糖尿病の可能性のあるオーファンGタンパク質共役受容体GPR119アゴニスト、Pim-1阻害剤、およびアスパラギン酸プロテアーゼ阻害剤が含まれます。
化学研究開発
これらの特定の用途に加えて、“1-Boc-4-[(2-メトキシフェニル)アミノ]ピペリジン”は、一般化学研究開発にも使用され、幅広い化学化合物の合成におけるビルディングブロックとして役立ちます .
作用機序
Target of Action
It is known to be used as an intermediate in the manufacture of fentanyl and various related derivatives . These compounds primarily target the opioid receptors in the brain, which play a crucial role in pain perception.
Mode of Action
Fentanyl and its derivatives are opioid agonists that bind to the body’s opioid receptors, particularly the mu-opioid receptors, leading to a decrease in the perception of pain .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of organoboron reagents with organic halides or pseudohalides, catalyzed by a palladium(0) complex .
Pharmacokinetics
Fentanyl, for example, is known for its high lipid solubility, which allows it to rapidly cross the blood-brain barrier and exert its effects .
Result of Action
Fentanyl and its derivatives, for example, can cause analgesia, sedation, and respiratory depression by acting on the central nervous system .
特性
IUPAC Name |
tert-butyl 4-(2-methoxyanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-13(10-12-19)18-14-7-5-6-8-15(14)21-4/h5-8,13,18H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDDDIHAPKMQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001133084 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
501673-75-2 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501673-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)
